(5alpha)-Cholest-1-en-3-one
Description
Structure
3D Structure
Properties
CAS No. |
566-44-9 |
|---|---|
Molecular Formula |
C27H44O |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h13,15,18-20,22-25H,6-12,14,16-17H2,1-5H3/t19-,20+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
IIPHPVVRBVBREZ-UXIWKSIVSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C |
Origin of Product |
United States |
Enzymatic Transformations and Metabolic Pathways Involving 5α Cholest 1 En 3 One and Its Analogs
Biosynthetic Intermediates and Branching Pathways in Sterol Synthesis
The metabolic pathways of cholesterol are complex, involving numerous intermediates that can branch off to form various biologically active molecules, including bile acids and steroid hormones. nih.govnih.gov Cholestenones, including the (5α)-Cholest-1-en-3-one isomer, are important intermediates in these pathways, particularly in the catabolism of cholesterol.
Cholesterol itself is not catabolized for energy in the body but is converted in the liver into other compounds for excretion or signaling purposes. cusabio.com The initial steps of cholesterol catabolism, especially in microbial systems, involve the oxidation of the 3β-hydroxyl group and isomerization of the double bond, typically leading to the formation of cholest-4-en-3-one. researchgate.net
(5α)-Cholest-1-en-3-one is understood to arise from its saturated precursor, 5α-cholestan-3-one. This precursor is a key intermediate formed from cholest-4-en-3-one by the action of 5α-reductase enzymes. The subsequent introduction of a double bond at the C1-C2 position to form (5α)-Cholest-1-en-3-one is catalyzed by 3-ketosteroid-Δ¹-dehydrogenase, an enzyme prevalent in bacterial steroid degradation pathways. nih.govnih.gov Therefore, (5α)-Cholest-1-en-3-one is primarily considered an intermediate in the catabolic cascade of cholesterol, rather than a direct product of its primary biosynthesis from lanosterol (B1674476). libretexts.org
The metabolic positioning of (5α)-Cholest-1-en-3-one is defined by a series of enzymatic reactions that connect it to the central cholesterol pathway. The primary precursor is the saturated A/B ring compound, 5α-cholestan-3-one. This molecule, in turn, is derived from the more common cholest-4-en-3-one, which is generated directly from cholesterol. nih.govresearchgate.net
Once formed, (5α)-Cholest-1-en-3-one can be further metabolized. A probable metabolic fate is the reduction of its 3-keto group by hydroxysteroid dehydrogenases (HSDs). Based on the known activity of these enzymes on the saturated analog 5α-cholestan-3-one, this would lead to the formation of the corresponding 3α- and 3β-hydroxy steroids, (5α)-Cholest-1-en-3α-ol and (5α)-Cholest-1-en-3β-ol. nih.gov
| Compound | Classification | Key Converting Enzyme(s) | Product(s) |
|---|---|---|---|
| Cholesterol | Primary Precursor | Cholesterol Oxidase | Cholest-4-en-3-one |
| Cholest-4-en-3-one | Intermediate Precursor | 5α-Reductase | 5α-Cholestan-3-one |
| 5α-Cholestan-3-one | Direct Precursor | 3-Ketosteroid-Δ¹-dehydrogenase | (5α)-Cholest-1-en-3-one |
| (5α)-Cholest-1-en-3-one | Subject Compound | 3α/3β-Hydroxysteroid Dehydrogenase | (5α)-Cholest-1-en-3α-ol / (5α)-Cholest-1-en-3β-ol |
Enzymology of Cholestanone/Cholestenone Interconversions
The formation and metabolism of (5α)-Cholest-1-en-3-one are mediated by several key enzyme families that modify the steroid nucleus. These include reductases that saturate double bonds, oxidases and dehydrogenases that create them, and dehydrogenases that interconvert ketone and hydroxyl functional groups.
The enzyme 5α-reductase (3-oxo-5α-steroid 4-dehydrogenase) is critical for the formation of the immediate precursor to (5α)-Cholest-1-en-3-one. It catalyzes the NADPH-dependent reduction of the Δ⁴ double bond of 3-oxo-Δ⁴-steroids. wikipedia.org This reaction converts cholest-4-en-3-one into 5α-cholestan-3-one, a compound with a saturated, stereochemically defined A/B ring junction. This conversion is a pivotal step in the metabolism of androgens, such as the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), and also participates in bile acid biosynthesis. wikipedia.orgwikipedia.org
In humans, there are three known isozymes of 5α-reductase, each encoded by a different gene (SRD5A1, SRD5A2, SRD5A3) and exhibiting distinct tissue distributions and regulatory mechanisms. nih.govnih.gov
SRD5A1 (Type 1): Expressed predominantly in the skin and liver. wikipedia.org
SRD5A2 (Type 2): The dominant isozyme in the prostate and other reproductive tissues. nih.gov
SRD5A3 (Type 3): Plays a role in N-glycosylation and is also involved in steroid reduction. nih.govplos.org
| Isozyme | Gene | Primary Location | Key Role |
|---|---|---|---|
| 5α-Reductase 1 | SRD5A1 | Skin, Liver, Esophagus wikipedia.org | Metabolism of various steroids including androgens and corticosteroids. wikipedia.org |
| 5α-Reductase 2 | SRD5A2 | Prostate, Reproductive Tissues nih.gov | Conversion of testosterone to dihydrotestosterone (DHT). nih.gov |
| 5α-Reductase 3 | SRD5A3 | Multiple tissues | Steroid reduction and essential role in protein N-glycosylation. plos.org |
Two distinct flavoenzymes are responsible for the key transformations of the cholesterol A-ring that lead to various cholestenone isomers.
Cholesterol Oxidase (EC 1.1.3.6): This bacterial enzyme catalyzes the first step in cholesterol degradation. It is a bifunctional enzyme that utilizes a Flavin Adenine (B156593) Dinucleotide (FAD) cofactor to perform two sequential actions:
Oxidation: The 3β-hydroxyl group of cholesterol is oxidized to a 3-keto group.
Isomerization: The endogenous Δ⁵ double bond is isomerized to the more stable, conjugated Δ⁴ position.
The net reaction is the conversion of cholesterol into cholest-4-en-3-one and hydrogen peroxide. wikipedia.orguwec.edunih.gov The active site is located in a cavity formed between the FAD-binding domain and a substrate-binding domain. wikipedia.org
3-Ketosteroid-Δ¹-dehydrogenase (KSTD; EC 1.3.99.4): This enzyme is responsible for the direct formation of (5α)-Cholest-1-en-3-one from its saturated precursor. Like cholesterol oxidase, KSTD is a FAD-dependent enzyme. It catalyzes the introduction of a double bond between the C1 and C2 positions of the steroid A-ring. nih.gov This reaction is a critical step in the microbial degradation of the steroid nucleus. rug.nl Studies have shown that KSTDs have a broad substrate scope and can act on various 3-ketosteroids, including those with a saturated A-ring, such as 5α-cholestan-3-one. nih.govnih.gov The catalytic mechanism involves the stereospecific removal of hydrogen atoms from C1 and C2, with FAD acting as the electron acceptor. nih.gov
Hydroxysteroid dehydrogenases (HSDs) are a large group of enzymes that catalyze the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. semanticscholar.org They are crucial for modulating the activity of steroid hormones and for metabolizing steroidal ketones like cholestenones and cholestanones. These enzymes belong to two main superfamilies: the aldo-keto reductases (AKRs) and the short-chain dehydrogenases/reductases (SDRs).
The 3-keto group of 5α-cholestan-3-one (the precursor to the target compound) is a substrate for both 3α-HSDs and 3β-HSDs.
3α-Hydroxysteroid Dehydrogenase (e.g., AKR1C2): This enzyme primarily catalyzes the reduction of 3-ketosteroids to 3α-hydroxysteroids. For instance, in androgen metabolism, AKR1C2 reduces DHT to the inactive 5α-androstane-3α,17β-diol. nih.govdrugbank.com Rat liver microsomes have been shown to convert 5α-cholestan-3-one to 5α-cholestan-3α-ol using either NADH or NADPH as a cofactor. nih.gov
3β-Hydroxysteroid Dehydrogenase: These enzymes catalyze the formation of 3β-hydroxy products. The conversion of 5α-cholestan-3-one to 5α-cholestan-3β-ol in rat liver is catalyzed by a microsomal 3β-HSD that specifically requires NADPH. nih.gov
These HSDs play a vital role in the catabolism and clearance of 5α-reduced steroids. It is through their action that (5α)-Cholest-1-en-3-one would likely be converted to its corresponding alcohol metabolites, altering its biological activity and solubility.
Molecular Mechanisms of Enzymatic Conversion and Substrate Specificity
The enzymatic conversion of (5α)-Cholest-1-en-3-one and its analogs is a highly specific process governed by the intricate molecular mechanics of the enzymes involved. These transformations are characterized by precise cofactor requirements, catalytic mechanisms, and a high degree of control over the reaction's regiochemistry and stereochemistry.
Cofactor Requirements and Catalytic Mechanisms
The primary enzymes responsible for the introduction of a double bond at the C1-C2 position of the steroid A-ring, a key step in the formation of compounds like (5α)-Cholest-1-en-3-one, are 3-ketosteroid Δ¹-dehydrogenases (KSTDs). nih.govnih.gov These enzymes are critically dependent on a non-protein chemical compound, a cofactor, to facilitate their catalytic activity.
Cofactor Dependence: 3-Ketosteroid Δ¹-dehydrogenases are flavoproteins, meaning they utilize Flavin Adenine Dinucleotide (FAD) as a prosthetic group. nih.govnih.govwikipedia.org FAD is essential for the enzyme's function as it acts as an electron acceptor during the dehydrogenation of the steroid substrate. wikipedia.orgacs.org The FAD molecule is reduced to FADH₂ during the oxidation of the steroid and is subsequently reoxidized by an electron acceptor, completing the catalytic cycle. acs.orgmdpi.com This reliance on FAD is a defining characteristic of this class of steroid-transforming enzymes. mdpi.com
Catalytic Mechanism: The catalytic mechanism of 3-ketosteroid Δ¹-dehydrogenase is a well-studied, two-step process that results in the 1,2-desaturation of the 3-ketosteroid substrate. nih.govacs.org
Proton Abstraction: The reaction is initiated by the abstraction of a proton from the C2 position of the steroid A-ring. This step is facilitated by a general base within the enzyme's active site, typically a tyrosine residue. nih.govacs.orguj.edu.pl This proton abstraction leads to the formation of an enolate or carbanionic intermediate. nih.gov
Hydride Transfer: Following the initial proton abstraction, a hydride ion (a proton and two electrons) is transferred from the C1 position of the substrate to the FAD cofactor. nih.govacs.org This transfer results in the formation of a double bond between the C1 and C2 atoms and the reduction of FAD to FADH₂. nih.govresearchgate.net
Regiospecificity and Stereoselectivity of Enzyme Actions
Enzymatic reactions involving steroids are renowned for their high degree of specificity, both in terms of the position of the chemical modification (regiospecificity) and the three-dimensional orientation of the atoms (stereoselectivity).
Regiospecificity: 3-Ketosteroid Δ¹-dehydrogenases exhibit strict regioselectivity, exclusively catalyzing the introduction of a double bond between the C1 and C2 atoms of the steroid A-ring. acs.orguj.edu.plnih.gov This precision ensures that the correct unsaturated product is formed without modifications at other positions on the complex steroid nucleus. This specificity is a result of the precise positioning of the substrate within the enzyme's active site, which aligns the C1 and C2 positions for the dehydrogenation reaction.
Stereoselectivity: The dehydrogenation process is also highly stereoselective. wikipedia.org The reaction proceeds via a trans-diaxial elimination of the hydrogen atoms. nih.gov Specifically, the enzyme stereospecifically removes the 1α-hydrogen and the 2β-hydrogen from the 3-ketosteroid substrate. nih.govacs.orgmdpi.com This specific removal of hydrogens from opposite faces of the steroid ring is a hallmark of this enzymatic transformation and is crucial for the formation of the planar C1-C2 double bond. researchgate.net This high level of stereocontrol is a key advantage of enzymatic methods over chemical synthesis for steroid modifications. nih.gov
Microbial Transformations of Sterols Relevant to (5α)-Cholest-1-en-3-one Production and Metabolism
Microorganisms, particularly bacteria, play a significant role in the degradation and transformation of sterols. epa.govresearchgate.net These microbial processes are not only fundamental to the natural cycling of steroids in the environment but are also harnessed for industrial biotechnology to produce valuable steroidal compounds. nih.govresearchgate.net The production and metabolism of (5α)-Cholest-1-en-3-one are intrinsically linked to these microbial pathways.
Many steroid-degrading bacteria, especially those from the phylum Actinobacteria, such as species of Rhodococcus, Mycobacterium, Comamonas, and Arthrobacter, are known to possess the enzymatic machinery for steroid ring modification. nih.govnih.gov These microorganisms can utilize cholesterol and other sterols as carbon sources. researchgate.net
The initial steps in the aerobic bacterial degradation of cholesterol typically involve the oxidation of the 3β-hydroxyl group and the isomerization of the double bond to form cholest-4-en-3-one. asm.orgnih.gov This intermediate is then a substrate for 3-ketosteroid Δ¹-dehydrogenase, which introduces a double bond at the C1-C2 position to yield cholesta-1,4-dien-3-one. asm.org This Δ¹-dehydrogenation is a critical step that initiates the opening of the steroid B-ring, leading to the complete degradation of the steroid nucleus. nih.govnih.gov
The ability of microorganisms to perform these specific transformations has been exploited for the industrial production of steroid synthons. acs.org Strains of Rhodococcus erythropolis, for example, are known to contain multiple isoforms of 3-ketosteroid-Δ¹-dehydrogenase and are used in biotransformation processes. nih.govmdpi.com By genetically modifying these microbial strains, for instance by inactivating genes responsible for further degradation, it is possible to accumulate valuable intermediates like 4-androstene-3,17-dione (AD) and 1,4-androstadiene-3,17-dione (ADD). nih.gov These microbial cell factories provide an efficient and stereospecific means of producing complex steroid molecules. rug.nlresearchgate.net
The table below summarizes key microorganisms and enzymes involved in steroid transformations relevant to the formation of a Δ¹-3-ketosteroid structure.
Molecular and Cellular Biological Activities of 5α Cholest 1 En 3 One and Its Metabolites/analogs
Interaction with Cellular Components and Subcellular Compartments
The interaction of steroidal ketones with cellular structures is fundamental to their biological effects, influencing everything from intracellular cholesterol transport to the biophysical properties of cell membranes.
Intracellular cholesterol trafficking is a tightly regulated process mediated by sterol-binding proteins. The Niemann-Pick C2 (NPC2) protein is a soluble, lysosomal protein that plays a crucial role in exporting cholesterol derived from low-density lipoproteins (LDL) out of the lysosomes. nih.gov NPC2 binds cholesterol and facilitates its transfer to the membrane-bound NPC1 protein. nih.govnih.gov
Studies have shown that modifications to the cholesterol structure can affect binding to NPC2. For instance, the analog 5α-cholestan-3-one has been demonstrated to bind to NPC2. This interaction is significant as it suggests that ketone derivatives of cholesterol can engage with the cellular machinery for cholesterol transport. The ability of NPC2 to bind a variety of cholesterol derivatives highlights its role in recognizing and managing different sterol molecules within the lysosome. nih.gov The binding specificity of NPC2 is crucial for its function, and the fact that it accommodates analogs like 5α-cholestan-3-one points to a potential role for such metabolites in intracellular sterol dynamics. nih.gov
Cell membranes are complex structures, and their fluidity and organization are critical for cellular function. Lipid rafts are specialized microdomains within the membrane enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. biorxiv.orgmdpi.com The introduction of cholesterol analogs can significantly alter these domains.
Research on 5α-cholestan-3-one (referred to as 5Ch3), a saturated analog of the target compound, has revealed notable effects on membrane properties at the mouse neuromuscular junction. nih.gov Treatment with 5α-cholestan-3-one was found to disrupt lipid raft organization, as indicated by a reduction in staining with a known lipid raft marker. nih.gov Furthermore, it induced a phase change within the membrane, suggesting a significant alteration of the local lipid environment. nih.gov These changes in membrane properties were directly linked to a reduction in the number of synaptic vesicles recruited for neurotransmitter release, demonstrating a clear functional consequence of its influence on membrane dynamics. nih.gov
Similarly, the analog 4-cholesten-3-one (B1668897) has been shown to reduce membrane order and desorb more readily from membranes than cholesterol itself. nih.govnih.govresearchgate.net This suggests that the substitution of the 3β-hydroxyl group with a 3-keto group alters the molecule's interaction with neighboring lipids, leading to a more disordered and potentially more fluid membrane environment. nih.gov Cholesterol is known to induce the formation of liquid-ordered (lo) phase domains, which are characteristic of lipid rafts. mdpi.commdpi.comnih.gov The introduction of cholestenone analogs can disrupt this ordering effect. nih.govnih.gov
Table 1: Effects of 5α-cholestan-3-one on Membrane Properties
| Parameter | Observed Effect | Implication |
|---|---|---|
| Lipid Raft Staining | Reduced | Disruption of lipid raft organization |
| Membrane Phase | Phase change indicated | Alteration of local membrane environment |
Modulation of Cellular Signaling Pathways
Cholesterol metabolites, including various oxysterols, are not merely metabolic byproducts but are active signaling molecules that can modulate transcription factors and inflammatory cascades.
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as cellular cholesterol sensors. nih.govcaister.com When activated by oxidized cholesterol derivatives (oxysterols), LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoters of target genes. nih.govnih.gov This activation leads to the transcription of genes involved in cholesterol efflux, transport, and excretion, thereby protecting cells from cholesterol overload. nih.govahajournals.org
Oxysterols, a class of molecules to which (5α)-Cholest-1-en-3-one belongs, are the natural ligands for LXRs. nih.govnih.gov The activation of LXRs by these metabolites initiates a signaling pathway that is critical for the regulation of cholesterol and fatty acid homeostasis. nih.govnih.govnih.gov LXR activation has been shown to be a key mechanism in driving reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and returned to the liver for excretion. ahajournals.orgmdpi.com Therefore, as an oxysterol, (5α)-Cholest-1-en-3-one or its metabolites could potentially act as LXR agonists, influencing the expression of genes that control lipid balance. mdpi.comoup.comfrontiersin.org
The Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that are central to the control of lipid biosynthesis. nih.govwikipedia.org There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. nih.gov SREBP-2 is the master regulator of cholesterol synthesis, while the SREBP-1 isoforms, particularly SREBP-1c, are more involved in fatty acid and triglyceride synthesis. nih.govplos.orgresearchgate.net
The LXR and SREBP pathways are intricately linked. LXR activation can induce the expression of SREBP-1c, providing a mechanism for the cell to handle excess sterols by promoting their esterification into less toxic forms for storage or transport. nih.gov Sterol metabolites, including oxysterols, are key regulators of the SREBP pathway. nih.govresearchgate.netnih.gov High levels of cellular sterols suppress the proteolytic processing of SREBPs, preventing their active N-terminal domains from entering the nucleus and activating gene transcription. wikipedia.orgnih.gov This feedback mechanism ensures that cholesterol and fatty acid synthesis is tightly coupled to cellular lipid levels. nih.govnih.gov Given that cholesterol metabolites are central to this regulation, (5α)-Cholest-1-en-3-one could influence the activation state of SREBPs, thereby affecting the entire program of lipid synthesis. nih.govresearchgate.netresearchgate.netfrontiersin.orgmerckmillipore.com
Table 2: Major SREBP Isoforms and Their Primary Functions
| SREBP Isoform | Primary Regulatory Function | Key Target Genes |
|---|---|---|
| SREBP-1a | Activates all SREBP-responsive genes (cholesterol and fatty acid synthesis) | HMGCR, LDLR, FASN, ACC |
| SREBP-1c | Preferentially activates fatty acid and triglyceride synthesis | FASN, ACC, SCD1 |
There is a well-established link between cholesterol metabolism and inflammation. nih.gov The nuclear factor kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses. Research on Cholest-5-en-3-one, a positional isomer of the subject compound, has demonstrated significant anti-inflammatory effects. mdpi.comnih.govnih.gov
In a study using obese and diabetic mice, dietary administration of Cholest-5-en-3-one led to a marked reduction in the production of pro-inflammatory cytokines, including monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNFα). nih.govnih.gov These effects were attributed to the compound's ability to inhibit TNFα-induced activation of the NF-κB signaling pathway. mdpi.comnih.govresearchgate.net This suggests that cholestenone isomers possess anti-inflammatory properties by directly interfering with a central inflammatory cascade. mdpi.comnih.gov The activation of LXR by oxysterols has also been shown to repress the expression of inflammatory genes in macrophages, further solidifying the role of these cholesterol metabolites in modulating immune responses. frontiersin.org
Table 3: Effect of Cholest-5-en-3-one on Inflammatory Cytokine Production
| Inflammatory Cytokine | Effect Observed in db/db Mice | Signaling Pathway Implicated |
|---|---|---|
| MCP-1 | Decreased Production | NF-κB Suppression |
| IL-6 | Decreased Production | NF-κB Suppression |
Influence on other Intracellular Signaling Kinase Cascades
The impact of (5α)-Cholest-1-en-3-one on various intracellular signaling kinase cascades is not well-documented. However, studies on a closely related metabolite, cholest-5-en-3-one, have demonstrated effects on inflammatory signaling pathways. Specifically, cholest-5-en-3-one has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) induced by tumor necrosis factor-alpha (TNFα) nih.gov. This suggests that (5α)-Cholest-1-en-3-one, due to its structural similarities, might also possess anti-inflammatory properties by modulating key kinase cascades involved in the NF-κB signaling pathway. Further research is necessary to determine if (5α)-Cholest-1-en-3-one directly interacts with and modulates the activity of kinases such as IκB kinase (IKK) or other upstream regulators of NF-κB.
Regulation of Sterol Homeostasis at the Cellular Level
The regulation of cellular sterol homeostasis is a complex process involving the coordinated control of cholesterol uptake, efflux, and de novo synthesis. While the specific role of (5α)-Cholest-1-en-3-one in these processes is not fully understood, the activities of similar compounds offer valuable insights.
The precise mechanisms governing the cellular uptake and efflux of (5α)-Cholest-1-en-3-one have not been specifically characterized. Generally, the transport of sterols across the plasma membrane can occur through passive diffusion or be facilitated by a variety of transport proteins. The structural characteristics of (5α)-Cholest-1-en-3-one, including its lipophilicity, would likely allow it to traverse cellular membranes. However, the involvement of specific transporters in its uptake and efflux remains to be elucidated.
Several cholestane (B1235564) derivatives have been identified as potent inhibitors of sterol biosynthesis. For instance, 5α-cholest-8(14)-en-3β-ol-15-one is a known inhibitor of sterol synthesis nih.gov. While direct evidence for (5α)-Cholest-1-en-3-one is lacking, its structural similarity to other oxysterols and cholestane derivatives suggests it could potentially inhibit key enzymes in the cholesterol biosynthetic pathway. One of the primary regulatory enzymes in this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. The inhibitory effects of various oxysterols on HMG-CoA reductase activity have been demonstrated in Chinese Hamster Ovary (CHO-K1) cells nih.govnih.gov. It is plausible that (5α)-Cholest-1-en-3-one could exert similar inhibitory effects, thereby contributing to the regulation of cellular cholesterol levels.
The intracellular transport and distribution of lipids are critical for maintaining membrane integrity and cellular function. A related compound, 5α-cholestan-3-one, has been shown to alter membrane properties and affect the synaptic vesicle cycle, suggesting an influence on intracellular lipid dynamics nih.gov. This compound was found to reduce the number of actively recruited synaptic vesicles, an effect dependent on membrane cholesterol nih.gov. These findings imply that (5α)-Cholest-1-en-3-one might also influence the organization of lipid rafts and the trafficking of vesicles, thereby affecting the distribution of lipids within the cell. The precise mechanisms and the specific lipid transport proteins that might be affected by (5α)-Cholest-1-en-3-one require further investigation.
Mechanistic Studies of Biological Responses in In Vitro and Ex Vivo Models
To understand the specific biological effects of (5α)-Cholest-1-en-3-one, it is essential to utilize in vitro and ex vivo models that allow for controlled experimental conditions.
Chinese Hamster Ovary (CHO-K1) cells are a widely used model system for studying cholesterol metabolism and its regulation. Research on related compounds in CHO-K1 cells has provided valuable data. For example, 5α-cholest-8(14)-en-3β-ol-15-one has been shown to inhibit the growth of CHO-K1 cells, an effect that can be modulated by the presence of oleate (B1233923) nih.gov. Furthermore, another cholestane derivative, 14α-ethyl-5α-cholest-7-ene-3β,15α-diol, induced significant changes in the sterol composition and morphology of CHO-K1 cells, leading to an accumulation of lanosterol (B1674476) and cell elongation nih.gov. These studies highlight the utility of CHO-K1 cells in dissecting the cellular effects of cholestane derivatives. Future investigations using CHO-K1 cells could elucidate the specific effects of (5α)-Cholest-1-en-3-one on cell proliferation, morphology, and the regulation of genes involved in cholesterol homeostasis.
Studies in Tissue Homogenate Preparations (e.g., rat liver)
A comprehensive review of published scientific literature reveals a notable lack of specific studies on the metabolism of (5α)-Cholest-1-en-3-one in rat liver homogenate preparations. While research exists on the hepatic metabolism of structurally related cholestenones and other steroid analogs, direct investigations into the enzymatic conversion and metabolic fate of (5α)-Cholest-1-en-3-one within this in vitro system have not been reported.
The metabolism of steroids in liver homogenates is a well-established field of study, providing critical insights into pathways such as reduction, oxidation, and conjugation that are essential for their biological activity and clearance. For instance, studies on the saturated analog, 5α-cholestan-3-one, in rat liver microsomes have detailed its conversion to 5α-cholestan-3β-ol and 5α-cholestan-3α-ol. These studies have also noted that the presence and position of double bonds within the steroid nucleus can significantly influence the substrate specificity and activity of metabolizing enzymes.
However, the specific influence of the C1-C2 double bond in (5α)-Cholest-1-en-3-one on its interaction with reductases and other metabolic enzymes present in rat liver homogenates remains uninvestigated. Without experimental data, any discussion on its potential metabolites or biological activities under these conditions would be purely speculative.
Future research utilizing rat liver homogenates could provide valuable information on the metabolic profile of (5α)-Cholest-1-en-3-one. Such studies would be instrumental in identifying its primary metabolites and understanding the enzymatic processes involved, which would, in turn, help to elucidate its potential biological significance.
Analytical Methodologies for the Characterization and Quantification of 5α Cholest 1 En 3 One
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating sterols from intricate biological samples. The choice of technique is dictated by the volatility and polarity of the analyte and the complexity of the sample matrix. For sterols like (5α)-Cholest-1-en-3-one, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are extensively utilized. nih.govacs.orgresearchgate.net
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography, particularly when coupled with mass spectrometry (GC-MS), has historically been a preferred method for sterol analysis. nih.govacs.orgresearchgate.net For neutral sterols and their keto derivatives, derivatization is often a necessary step to increase volatility and improve chromatographic peak shape. A common derivatization process involves converting the analytes into trimethylsilyl (B98337) (TMS) ethers. nih.gov The separation is typically achieved on capillary columns with non-polar or medium-polarity stationary phases, such as those based on polysiloxanes (e.g., DB-5MS or Rxi-5ms). nih.govrestek.com Quantification is often performed using a flame ionization detector (GC-FID) or a mass spectrometer, with an internal standard like 5α-cholestane used to ensure accuracy. nih.govsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) offers a complementary approach that often circumvents the need for derivatization, which can be a time-consuming step. acs.orgresearchgate.net Both normal-phase and reversed-phase HPLC can be employed. Reversed-phase HPLC, using columns like C18, is common for separating sterols based on their hydrophobicity. The mobile phase typically consists of a mixture of organic solvents such as acetonitrile (B52724), methanol (B129727), and isopropanol. HPLC is particularly advantageous for analyzing complex mixtures and for preparative-scale purification of specific sterols. researchgate.net
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | DB-5MS or Rxi-5ms (30 m x 0.25 mm x 0.25 µm) | nih.govrestek.com |
| Derivatization | Conversion to trimethylsilyl (TMS) ether using BSTFA/TMCS | nih.gov |
| Internal Standard | 5α-cholestane | nih.govrestek.comsigmaaldrich.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.gov |
| Analysis Time | Can be optimized for rapid analysis (e.g., < 9 minutes) | restek.com |
Advanced Separation Methods for Complex Sterol Mixtures
The analysis of complex biological samples often involves mixtures of sterol isomers with subtle structural differences, such as the position of double bonds. Standard chromatographic techniques may fail to resolve these isomers. In such cases, advanced separation methods are required.
One powerful technique is silver-ion High-Performance Liquid Chromatography (Ag+-HPLC). researchgate.net This method utilizes a stationary phase impregnated with silver ions, which interact reversibly with the π-electrons of carbon-carbon double bonds. This interaction allows for the separation of unsaturated sterols based on the number, geometry, and position of their double bonds, a feat not easily achievable with conventional HPLC methods. Ag+-HPLC has proven effective for the high-purity purification of radiolabeled unsaturated sterols. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of sterols due to its high specificity and sensitivity. nih.gov When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides definitive identification of compounds like (5α)-Cholest-1-en-3-one even in trace amounts. acs.orgresearchgate.net
Various ionization techniques are employed for sterol analysis. Electron Ionization (EI) is commonly used in GC-MS, producing characteristic fragmentation patterns that are useful for library matching. nist.gov For LC-MS, softer ionization techniques such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI) are preferred. nih.govacs.orgresearchgate.net APCI, in particular, has shown excellent performance for sterol analysis, often forming [M+H-H₂O]⁺ ions with high intensity and consistency. nih.govacs.orgresearchgate.net
| Database | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest | Reference |
|---|---|---|---|---|
| NIST Main Library | 122 | 109 | 384 (Molecular Ion) | nih.gov |
| NIST Replicate Library | 122 | 109 | 134 | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Identification and Quantification
To enhance the specificity and selectivity of sterol analysis, tandem mass spectrometry (MS/MS) is frequently employed. acs.orgresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a protonated molecule of (5α)-Cholest-1-en-3-one) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions create a unique fragmentation spectrum that serves as a structural fingerprint of the molecule. This technique is exceptionally powerful for distinguishing between isomeric compounds that have identical molecular weights and similar chromatographic retention times. core.ac.uk The analysis of picolinyl esters of sterols using MS/MS, for example, yields diagnostic fragments that are useful for structural elucidation. core.ac.uk
Ambient Ionization Mass Spectrometry (AIMS) in Sterol Analysis
In recent years, Ambient Ionization Mass Spectrometry (AIMS) techniques have emerged as powerful tools for the high-throughput analysis of biological samples with minimal or no sample preparation. nih.gov Techniques such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) allow for the direct analysis of sterols on surfaces or in complex mixtures. nih.govacs.orgresearchgate.net These methods are particularly promising for rapid screening applications where sample throughput is a priority. nih.gov DART-MS has been presented as a promising tool for the rapid and cost-effective quantitation of cholesterol. nih.gov
Isotope Tracing Studies with Labeled Compounds
Isotope tracing studies are fundamental for investigating the metabolism and biosynthetic pathways of sterols. These studies involve the use of compounds labeled with stable or radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or tritium (B154650) (³H). researchgate.net
Isotope Dilution Mass Spectrometry (ID-MS) is considered a gold-standard method for the accurate quantification of cholesterol and other sterols. nih.gov This technique involves adding a known amount of an isotopically labeled version of the analyte to the sample as an internal standard. Because the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response. This results in highly accurate and precise quantification. nih.gov Furthermore, the synthesis of tritium-labeled sterols, followed by purification using methods like Ag+-HPLC, allows for detailed investigation into the metabolic fate of these compounds in biological systems. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for the structural elucidation and characterization of (5α)-Cholest-1-en-3-one. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's atomic arrangement and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of (5α)-Cholest-1-en-3-one. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C NMR provide a carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of (5α)-Cholest-1-en-3-one, the olefinic protons at the C-1 and C-2 positions are particularly diagnostic. Due to the electron-withdrawing effect of the adjacent carbonyl group, these protons are deshielded and appear in the downfield region of the spectrum, typically between 5.8 and 7.0 ppm. The proton at C-1 would likely appear as a doublet, split by the proton at C-2, with a coupling constant characteristic of a cis-relationship in a six-membered ring. Similarly, the C-2 proton would also present as a doublet. The angular methyl protons (C-18 and C-19) and the protons of the side chain would resonate in the upfield region, providing further structural confirmation.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all 27 carbon atoms in the molecule. The most deshielded signal belongs to the carbonyl carbon (C-3) of the α,β-unsaturated ketone, typically appearing around 200 ppm. The olefinic carbons, C-1 and C-2, would have characteristic chemical shifts in the range of 120-160 ppm. The quaternary carbons, C-10 and C-13, and the remaining methylene (B1212753) and methine carbons of the steroidal backbone and side chain would appear at higher field strengths, consistent with their chemical environments.
While specific, experimentally derived NMR data for (5α)-Cholest-1-en-3-one is not widely available in public literature, the table below shows data for the closely related isomer, Cholest-4-en-3-one, to illustrate the typical chemical shifts for an α,β-unsaturated ketosteroid. The differing position of the double bond significantly influences the chemical shifts of the carbons and protons in the A-ring. nih.gov
Interactive Data Table: Representative ¹³C and ¹H NMR Data for Cholest-4-en-3-one (CDCl₃)
| Carbon No. | ¹³C Chemical Shift (ppm) | Attached Proton (¹H) Chemical Shift (ppm) |
| 1 | 35.7 | - |
| 2 | 33.9 | - |
| 3 | 199.6 | - |
| 4 | 123.8 | 5.72 (s) |
| 5 | 171.5 | - |
| 10 | 38.6 | - |
| 18 | 12.1 | 0.72 (s) |
| 19 | 17.4 | 1.22 (s) |
Note: This data is for the isomer Cholest-4-en-3-one and is provided for illustrative purposes. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are used to identify functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of (5α)-Cholest-1-en-3-one is distinguished by characteristic absorption bands that confirm its key functional groups. nist.gov The most prominent feature is the strong absorption band for the C=O (carbonyl) stretching vibration. Due to conjugation with the C=C double bond, this band is typically observed at a lower frequency, around 1672 cm⁻¹, compared to a saturated ketone. nih.gov Another key absorption is the C=C stretching vibration of the alkene, which appears in the 1600–1650 cm⁻¹ region. Aliphatic C-H stretching vibrations from the steroid nucleus and side chain are also observed as strong bands between 2850 and 3000 cm⁻¹. udel.eduucla.edu
Interactive Data Table: Characteristic IR Absorption Bands for (5α)-Cholest-1-en-3-one
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (Conjugated Ketone) | ~1672 | Strong |
| C=C Stretch (Alkene) | 1600 - 1650 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The α,β-unsaturated ketone system in (5α)-Cholest-1-en-3-one constitutes a chromophore that absorbs ultraviolet light. This absorption corresponds to a π → π* electronic transition. For similar cholest-en-one structures, the maximum absorption wavelength (λmax) is typically observed around 230-241 nm. nih.gov This characteristic absorption is a useful tool for both identification and quantification of the compound in solution.
Sample Preparation Strategies for Biological Matrices
The accurate quantification of (5α)-Cholest-1-en-3-one in complex biological matrices, such as plasma, serum, or tissue, requires meticulous sample preparation to remove interfering substances like proteins and lipids. The choice of method depends on the specific matrix and the subsequent analytical technique (e.g., LC-MS, GC-MS).
Common strategies include:
Protein Precipitation: This is often the first step for plasma or serum samples, where a solvent like acetonitrile or methanol is added to denature and precipitate the abundant proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): LLE is a widely used technique to isolate steroids from aqueous biological fluids. nih.gov A water-immiscible organic solvent, such as diethyl ether, ethyl acetate, or methyl tert-butyl ether, is mixed with the sample. pressbooks.pubnih.gov The nonpolar steroid partitions into the organic phase, leaving polar impurities and salts in the aqueous phase. The organic layer is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis.
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE. google.com The sample is passed through a solid sorbent packed in a cartridge or well plate. For steroids, reversed-phase sorbents like C18 are commonly used. google.com The sample is loaded, interfering compounds are washed away with a polar solvent, and the steroid of interest is then eluted with a less polar solvent. This method is highly amenable to automation for high-throughput analysis.
For tissue samples, an initial homogenization step is required to break down the cellular structure and release the analyte into a buffer or solvent. This is typically followed by either LLE or SPE to isolate the steroid from the complex tissue homogenate. In some cases, particularly for GC-MS analysis, a derivatization step may be necessary to increase the volatility and thermal stability of the ketosteroid.
Structure Activity Relationship Sar Studies of 5α Cholest 1 En 3 One Derivatives in Biological Systems
Impact of Stereochemistry and Ring Modifications on Biological Activity
The rigid, tetracyclic core of (5α)-Cholest-1-en-3-one provides a specific scaffold upon which stereochemical arrangements and ring alterations can have profound effects on biological activity. The stereochemistry of the ring junctions, particularly the trans-fusion of the A/B and C/D rings, establishes a defined molecular shape that is crucial for receptor binding and enzyme interaction. mdpi.com This specific conformation is a determining factor in how steroids interact with other molecules, which is fundamental to their biological function. mdpi.com
Modifications to the steroidal rings can lead to a wide range of biological activities. nih.govnih.gov For instance, introducing an aromatic A-ring, as seen in some steroid derivatives, can confer unique chemical and biological properties, leading to diverse pharmacological effects. nih.gov Similarly, the introduction of an oxirane (epoxy) ring into the steroid backbone adds chemical reactivity and can result in compounds with potent anti-inflammatory, antineoplastic, and antiproliferative properties. nih.govsemanticscholar.org The stereochemistry at key positions, such as C3, also plays a critical role. The breaking of a bond at the C3 position in 3β-hydroxy-Δ⁵-steroids is often facilitated by the π-electrons of the C5 double bond, leading to substitution reactions that can proceed with retention of configuration, a unique feature of these homoallylic systems. beilstein-journals.org
The reduction of the 3-oxo group in the related compound 5α-cholestan-3-one by liver microsomes demonstrates stereoselectivity, producing both 5α-cholestan-3α-ol and 5α-cholestan-3β-ol, with the 3β-epimer being the major product. nih.gov This highlights how the cellular machinery interacts stereospecifically with the steroid nucleus.
Table 1: Effect of Stereochemistry and Ring Modifications on Biological Activity
| Structural Modification | Key Feature | Impact on Biological Activity | Reference Example |
|---|---|---|---|
| Ring Junction Stereochemistry | Trans-fusion of A/B and C/D rings | Determines overall molecular shape, crucial for receptor/enzyme interaction. mdpi.com | 5α-cholestane skeleton |
| A-Ring Modification | Aromatization | Confers diverse and unique biological properties. nih.gov | Estradiol |
| Ring Modification | Introduction of an oxirane (epoxy) ring | Increases chemical reactivity, leading to potent anti-inflammatory and antineoplastic activities. nih.govsemanticscholar.org | Steroids with α,β-epoxy groups |
| C3 Stereochemistry | Reduction of 3-oxo group | Leads to stereospecific formation of 3α- and 3β-hydroxy epimers, indicating specific enzyme interactions. nih.gov | 5α-cholestan-3-one |
Influence of Side Chain Modifications on Biochemical Pathways
The aliphatic side chain attached at C17 of the cholestane (B1235564) skeleton is a major site for modifications that can drastically alter a derivative's interaction with biochemical pathways, particularly those involved in steroid metabolism. The length, branching, and functionalization of this side chain are critical determinants of substrate specificity and inhibitory activity against various enzymes.
For instance, the enzymatic side-chain cleavage of cholesterol is a key step in steroid hormone biosynthesis. Intermediates from an alternative steroid pathway, which possess modified side chains (e.g., 23,24-dinor-5-cholen-3β,21-diol), have been shown to inhibit this cleavage process. nih.gov This suggests that the structure of the side chain is recognized by the active site of the cholesterol side-chain cleavage enzyme. Further studies have shown that shortening or completely removing the C17 side chain can dramatically reduce the rate of oxidation by cholesterol oxidase. researchgate.net Conversely, adding a hydroxyl group to the side chain, such as at the C25 or C26 position, can decrease the affinity of the steroid for the enzyme. researchgate.net
In microorganisms like Mycobacterium tuberculosis, the cholesterol side chain is degraded via a series of β-oxidation reactions, analogous to fatty acid metabolism. nih.gov This process involves a cascade of enzymes that are specific for intermediates with progressively shorter side chains. The stereochemistry of the side chain is also crucial; for example, the enzyme ChsE4–ChsE5 is stereospecific for the (25S) isomer of its substrate during the first cycle of β-oxidation. nih.gov
Table 3: Impact of Side Chain Modifications on Biochemical Interactions
| Side Chain Modification | Effect on Interaction | Biochemical Pathway/Enzyme Affected |
|---|---|---|
| Shortening or removal | Dramatically reduces the rate of enzymatic oxidation. researchgate.net | Cholesterol oxidase |
| Hydroxylation (e.g., at C25/C26) | Decreases enzyme affinity for the steroid substrate. researchgate.net | Cholesterol oxidase |
| Specific hydroxylation patterns (e.g., dinor-cholen-diols) | Inhibits cleavage of the cholesterol side chain. nih.gov | Cholesterol side-chain cleavage enzyme (P450scc) |
| β-oxidation intermediates | Serves as specific substrates for a cascade of catabolic enzymes. nih.gov | Mycobacterium tuberculosis cholesterol catabolism |
Correlation between Structural Features and Enzyme Binding/Catalysis
The biological activity of (5α)-Cholest-1-en-3-one derivatives is ultimately a function of how their specific structural features facilitate binding to and modulation of enzyme activity. A clear correlation exists between the molecule's architecture and its kinetic parameters (Kₘ, Vₘₐₓ) or inhibition constants (Kᵢ) with target enzymes.
The nature of inhibition can be directly linked to structure. For example, testosterone (B1683101), which shares the steroid backbone, acts as a competitive inhibitor of the cytochrome P450 cholesterol side-chain cleavage enzyme (P450scc). nih.gov It increases the Michaelis-Menten constant (Kₘ) without altering the maximum velocity (Vₘₐₓ), indicating that it competes with the natural substrate for the enzyme's active site. nih.gov This competitive inhibition is a direct consequence of its structural similarity to the substrate. In contrast, cholestenones exhibit moderate inhibitory activity against the same enzyme system. scilit.com
Side chain modifications also directly impact enzyme kinetics. The removal of the C-17 side chain from a steroid substrate of 3-oxo steroid Δ⁴-Δ⁵-isomerase was found to slightly increase the Vₘₐₓ but greatly increase the Kₘ, signifying that while the catalytic turnover was faster, the enzyme's binding affinity for the substrate was significantly weakened. researchgate.netnih.gov
The interplay between different parts of the molecule is also critical. As mentioned, the Δ1-unsaturation in the A-ring can increase binding affinity by creating a planar conformation that allows for better interaction with amino acid residues in the enzyme's active site. nih.gov Furthermore, the redox state of enzymes that interact with these steroids can be a crucial factor. The activity of the thiolase enzyme FadA5, involved in cholesterol side-chain degradation, is regulated by the formation of reversible disulfide bonds between specific cysteine residues, demonstrating a link between the enzyme's structure and its catalytic function in response to the cellular redox environment. mdpi.com
Table 4: Structure-Enzyme Interaction Correlations
| Structural Feature | Enzyme | Effect on Binding/Catalysis | Kinetic Observation |
|---|---|---|---|
| Androstane core (Testosterone) | P450scc | Competitive inhibition. nih.gov | Increased Kₘ, no change in Vₘₐₓ. nih.gov |
| Absence of C-17 side chain | 3-oxo steroid Δ⁴-Δ⁵-isomerase | Weakened binding affinity but faster turnover. researchgate.netnih.gov | Greatly increased Kₘ, slightly increased Vₘₐₓ. researchgate.netnih.gov |
| A-ring planarity (from C1=C2 double bond) | Receptor binding pockets | Enhanced binding affinity. nih.gov | Stronger interaction with specific amino acid residues. nih.gov |
| Cholestenone structure | Cholesterol side-chain cleavage system | Moderate inhibition. scilit.com | Not specified. |
Future Research Directions and Unexplored Avenues for 5α Cholest 1 En 3 One Research
Advanced Synthetic Methodologies for Novel Derivatives
The future of (5α)-Cholest-1-en-3-one research is intrinsically linked to the ability to synthesize novel derivatives for structure-activity relationship (SAR) studies. While traditional methods for steroid modification exist, future research will focus on more advanced and efficient synthetic strategies. These methodologies will enable the precise introduction of various functional groups onto the cholestane (B1235564) scaffold, allowing for a systematic exploration of how structural modifications impact biological activity.
Key areas for future synthetic exploration include:
Catalytic C-H Functionalization: Development of regioselective and stereoselective C-H activation and functionalization reactions will be paramount. This will allow for direct modification of the steroid core without the need for lengthy pre-functionalization steps, which are common in traditional steroid synthesis.
Flow Chemistry: The use of microfluidic reactors can offer improved reaction control, enhanced safety, and the ability to rapidly screen reaction conditions for the synthesis of a library of (5α)-Cholest-1-en-3-one derivatives.
Biocatalysis: Employing enzymes, such as engineered cytochrome P450s or hydroxysteroid dehydrogenases, can provide unparalleled selectivity for the oxidation or reduction of specific positions on the steroid nucleus, leading to the generation of unique analogs that are difficult to access through traditional chemical synthesis.
These advanced synthetic approaches will be crucial for generating a diverse chemical library of (5α)-Cholest-1-en-3-one derivatives, which can then be used in high-throughput screening campaigns to identify compounds with novel biological activities.
High-Throughput Screening for Modulators of Sterol Metabolism
High-throughput screening (HTS) represents a powerful tool for identifying small molecules that can modulate the biological pathways in which (5α)-Cholest-1-en-3-one may be involved. mdpi.comstanford.edu Future HTS campaigns will likely focus on cell-based assays that can report on various aspects of sterol metabolism and signaling.
Promising HTS strategies for the future include:
Phenotypic Screening: Utilizing high-content imaging to screen for compounds that induce specific cellular phenotypes related to sterol dysregulation, such as changes in lipid droplet formation, membrane composition, or organelle morphology. rsc.org For instance, screens have been successfully used to identify small molecules that enhance the formation of oligodendrocytes by targeting enzymes in the cholesterol biosynthesis pathway. rsc.org
Target-Based Screening: Developing assays for specific enzymes or receptors that are known or predicted to interact with (5α)-Cholest-1-en-3-one. This could include enzymes involved in cholesterol metabolism or nuclear receptors that bind to steroidal ligands.
Reporter Gene Assays: Engineering cell lines with reporter genes (e.g., luciferase or green fluorescent protein) under the control of sterol-responsive elements. These cells can then be used to screen for compounds that either mimic or antagonize the effects of (5α)-Cholest-1-en-3-one on gene expression.
The identification of novel modulators of sterol metabolism through HTS will not only provide valuable tool compounds for basic research but may also yield promising lead candidates for the development of new therapeutics for metabolic diseases. nih.gov
Systems Biology Approaches to Map Sterol-Mediated Cellular Networks
To fully understand the biological significance of (5α)-Cholest-1-en-3-one, it is essential to move beyond the study of individual molecular interactions and embrace a more holistic, systems-level perspective. preterhuman.net Systems biology approaches, which integrate multi-omics data sets, will be instrumental in mapping the complex cellular networks that are influenced by this sterol. usda.gov
Future systems biology research on (5α)-Cholest-1-en-3-one should involve:
Integrated Omics Analysis: Combining genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues treated with (5α)-Cholest-1-en-3-one to construct comprehensive models of its cellular effects. This will help to identify key pathways and regulatory nodes that are perturbed by the compound.
Computational Modeling: Developing mathematical models of sterol metabolism and signaling networks to simulate the dynamic behavior of these systems in response to changes in (5α)-Cholest-1-en-3-one levels. usda.gov These models can be used to generate testable hypotheses about the compound's mechanism of action.
Network Reconstruction: Using computational tools to reconstruct the protein-protein and protein-metabolite interaction networks associated with (5α)-Cholest-1-en-3-one. preterhuman.net This will provide a global view of the cellular machinery that is influenced by this sterol.
By applying these systems biology approaches, researchers can begin to unravel the complex and interconnected cellular processes that are regulated by (5α)-Cholest-1-en-3-one, providing a deeper understanding of its physiological and pathophysiological roles.
Development of Isotopic Tracers for In Vivo Metabolic Flux Analysis
Understanding the metabolic fate of (5α)-Cholest-1-en-3-one in vivo is crucial for elucidating its biological functions. The development of isotopically labeled versions of this compound will enable sophisticated metabolic flux analysis (MFA) studies to trace its conversion to downstream metabolites and to quantify the rates of the metabolic pathways in which it participates. creative-proteomics.comnih.gov
Future research in this area will focus on:
Synthesis of Stable Isotope-Labeled Tracers: The chemical synthesis of (5α)-Cholest-1-en-3-one labeled with stable isotopes, such as ¹³C or ²H (deuterium), will be a critical first step. mdpi.comresearchgate.net
Mass Spectrometry-Based Metabolomics: Utilizing advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), to track the incorporation of the isotopic label from (5α)-Cholest-1-en-3-one into various downstream metabolites in biological samples. elifesciences.org
Kinetic Modeling: Applying mathematical models to the isotope labeling data to calculate the fluxes through different metabolic pathways, providing a quantitative understanding of the dynamics of sterol metabolism. nih.govelifesciences.org
| Research Avenue | Key Techniques | Expected Outcomes |
| Advanced Synthesis | C-H Functionalization, Flow Chemistry, Biocatalysis | Creation of diverse libraries of novel (5α)-Cholest-1-en-3-one derivatives for SAR studies. |
| High-Throughput Screening | Phenotypic Screening, Target-Based Assays, Reporter Gene Assays | Identification of small molecule modulators of sterol metabolism and signaling pathways involving (5α)-Cholest-1-en-3-one. |
| Systems Biology | Integrated Omics, Computational Modeling, Network Reconstruction | Comprehensive mapping of the cellular networks and pathways regulated by (5α)-Cholest-1-en-3-one. |
| Isotopic Tracers | Synthesis of Labeled Compounds, LC-MS Metabolomics, Kinetic Modeling | Quantitative understanding of the in vivo metabolic fate and flux of (5α)-Cholest-1-en-3-one. |
| Structural Biology | X-ray Crystallography, Cryo-EM, NMR Spectroscopy | High-resolution structures of (5α)-Cholest-1-en-3-one in complex with its protein targets, revealing the molecular basis of its biological activity. |
Structural Biology of (5α)-Cholest-1-en-3-one Interacting Proteins
A fundamental understanding of the biological activity of (5α)-Cholest-1-en-3-one requires detailed knowledge of its interactions with protein targets at the atomic level. Future research in structural biology will be essential for elucidating the molecular basis of these interactions.
Key goals for the structural biology of (5α)-Cholest-1-en-3-one include:
Identification of Binding Partners: Utilizing techniques such as affinity chromatography and mass spectrometry to identify proteins that directly bind to (5α)-Cholest-1-en-3-one.
Structure Determination of Protein-Ligand Complexes: Employing X-ray crystallography and cryo-electron microscopy (cryo-EM) to determine the three-dimensional structures of (5α)-Cholest-1-en-3-one in complex with its protein targets. This will reveal the specific amino acid residues involved in binding and the conformational changes that occur upon ligand binding.
Biophysical Characterization of Binding: Using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between (5α)-Cholest-1-en-3-one and its protein partners.
Structural studies will provide a powerful framework for the rational design of more potent and selective analogs of (5α)-Cholest-1-en-3-one with improved therapeutic potential. Insights into the binding sites of cholesterol and its derivatives with proteins can offer a starting point for these investigations. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What established protocols ensure high-purity synthesis of (5α)-Cholest-1-en-3-one?
- Methodological Answer : Synthesis typically involves oxidation of cholesterol derivatives using Jones reagent (CrO₃/H₂SO₄) under controlled conditions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization requires NMR (¹H, ¹³C) and HPLC to confirm purity (>98%) and structural integrity. For reproducibility, document solvent ratios, temperature, and reaction times in detail .
Q. Which analytical techniques are most reliable for characterizing (5α)-Cholest-1-en-3-one?
- Methodological Answer :
| Technique | Application | Key Parameters |
|---|---|---|
| NMR | Confirm stereochemistry and functional groups | ¹H (δ 5.6–6.0 ppm for C1 alkene), ¹³C (C3 ketone at ~210 ppm) |
| HPLC | Assess purity | C18 column, isocratic elution (90% methanol), UV detection at 254 nm |
| MS | Validate molecular weight | ESI-MS in positive ion mode (expected [M+H]⁺ = 385.3) |
| Cross-validate results with published spectra and synthetic controls . |
Q. How does (5α)-Cholest-1-en-3-one degrade under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples in amber vials at -20°C, 4°C, and 25°C with desiccants.
- Monitor degradation via HPLC every 30 days for 6 months.
- Identify degradation products using LC-MS and compare with oxidative byproducts (e.g., epoxides). Purity thresholds (<5% degradation) should align with pharmacopeial guidelines .
Advanced Research Questions
Q. How can contradictory findings about the biological activity of (5α)-Cholest-1-en-3-one be resolved?
- Methodological Answer :
- Perform systematic reviews to identify confounding variables (e.g., cell line specificity, solvent effects).
- Replicate key studies under standardized conditions (e.g., uniform cell culture media, controlled oxygen levels).
- Use meta-analysis to quantify effect sizes and heterogeneity. Contradictions often arise from assay sensitivity differences or impurity interference .
Q. What computational models predict the interaction of (5α)-Cholest-1-en-3-one with nuclear receptors?
- Methodological Answer :
- Employ molecular docking (AutoDock Vina) with LXRα/RXRγ crystal structures (PDB: 5UVP).
- Validate predictions via mutagenesis (e.g., alanine scanning of ligand-binding domains) and SPR binding assays.
- Compare binding affinities (Kd) with endogenous ligands (e.g., oxysterols) to assess specificity .
Q. What mechanistic studies elucidate the role of (5α)-Cholest-1-en-3-one in lipid metabolism?
- Methodological Answer :
- Use CRISPR-edited hepatocyte models (e.g., LXRA knockout) to isolate target pathways.
- Quantify lipid accumulation via Oil Red O staining and LC-MS lipidomics.
- Integrate transcriptomics (RNA-seq) to identify downstream genes (e.g., SREBP1, ABCA1). Triangulate data with in vivo rodent models fed high-cholesterol diets .
Methodological Best Practices
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize studies that resolve gaps in sterol metabolism mechanisms .
- Data Contradictions : Apply Delphi methods (iterative expert consensus) to rank hypotheses and refine experimental variables .
- Reproducibility : Share raw spectra, chromatograms, and code repositories to meet CONSORT-EHEALTH standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
